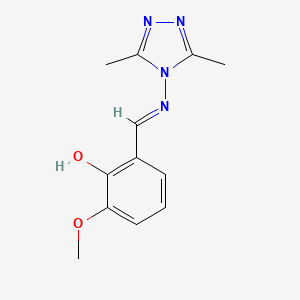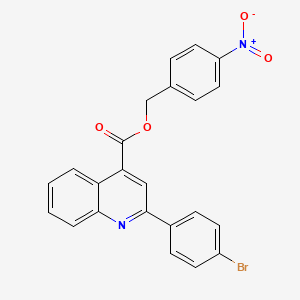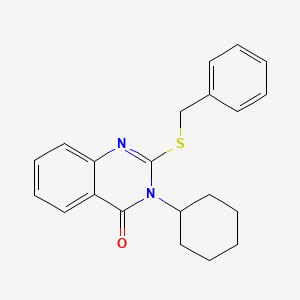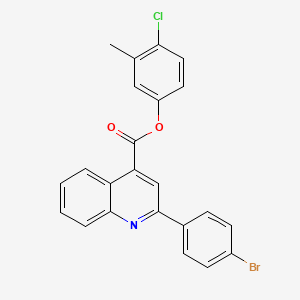
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the formation of the imine linkage .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity, by disrupting essential cellular processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-4,6-diiodophenol
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenoxyacetic acid
Uniqueness
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol is unique due to its methoxyphenol moiety, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N4O2 |
|---|---|
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C12H14N4O2/c1-8-14-15-9(2)16(8)13-7-10-5-4-6-11(18-3)12(10)17/h4-7,17H,1-3H3/b13-7+ |
InChI-Schlüssel |
XFJVKBXRALYWIP-NTUHNPAUSA-N |
Isomerische SMILES |
CC1=NN=C(N1/N=C/C2=C(C(=CC=C2)OC)O)C |
Kanonische SMILES |
CC1=NN=C(N1N=CC2=C(C(=CC=C2)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Acetylamino)phenyl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B10876002.png)
![2-hydroxy-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10876007.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876008.png)
![2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B10876011.png)
![4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10876021.png)
![4-[(2-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10876022.png)


![4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10876044.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B10876052.png)
![2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10876062.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10876063.png)
![2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B10876068.png)
